BenchChemオンラインストアへようこそ!

1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide

Drug Discovery Medicinal Chemistry ADME Profiling

This compound replaces the classical IMiD glutarimide ring with a 1-(4-chlorophenyl)cyclopentanecarboxamide-linked phthalimide, eliminating functional interchangeability with thalidomide or lenalidomide. Its provenience as a reference example in cap-dependent endonuclease inhibitor patents makes it a direct input for influenza antiviral SAR and a mass-efficient (MW 368.8, TPSA 75.3Ų) PROTAC building block with CNS MPO-compliant properties. Procure when your screening cascade requires this exact scaffold architecture.

Molecular Formula C20H17ClN2O3
Molecular Weight 368.82
CAS No. 1172895-49-6
Cat. No. B2772305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide
CAS1172895-49-6
Molecular FormulaC20H17ClN2O3
Molecular Weight368.82
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
InChIInChI=1S/C20H17ClN2O3/c21-13-8-6-12(7-9-13)20(10-1-2-11-20)19(26)22-15-5-3-4-14-16(15)18(25)23-17(14)24/h3-9H,1-2,10-11H2,(H,22,26)(H,23,24,25)
InChIKeyBXSMSAJUVSPBBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide (CAS 1172895-49-6): Structural Identity and Evidence Baseline


1-(4-Chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide (CAS 1172895-49-6) is a synthetic small molecule (MW 368.8 g/mol) combining a 4-chlorophenyl cyclopentanecarboxamide scaffold with a 1,3-dioxoisoindolin-4-yl (phthalimide) moiety [1]. The compound belongs to the broader class of N-(1,3-dioxoisoindolin-4-yl)carboxamide derivatives, a chemotype that has been explored in both cereblon (CRBN) E3 ligase modulation and cap-dependent endonuclease inhibition programs [2]. Critically, no peer-reviewed publication or patent with quantitative biological activity data for this specific compound was identified in publicly accessible databases as of April 2026. The available evidence is limited to computed physicochemical properties, a patent reference example listing, and vendor catalog entries. Consequently, procurement decisions must rely primarily on structural differentiation from closely related analogs rather than on demonstrated biological superiority.

Why 1-(4-Chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide Cannot Be Replaced by Generic IMiD-Class Compounds


The target compound differs fundamentally from the clinically established immunomodulatory imide drugs (IMiDs)—thalidomide, lenalidomide, and pomalidomide—in two critical structural features. First, the target compound lacks the glutarimide ring (2,6-dioxopiperidine) that is essential for high-affinity cereblon binding in classical IMiDs; instead, it bears a 1,3-dioxoisoindoline (phthalimide) group linked at the 4-position via an amide bond to a 1-(4-chlorophenyl)cyclopentanecarboxamide [1]. Second, the hydrophobic cyclopentane ring and 4-chlorophenyl substituent produce a markedly different lipophilicity profile (computed XLogP3 = 4.1) compared to thalidomide (XLogP3 ≈ 0.3) and lenalidomide (XLogP3 ≈ -0.7) [1][2]. These structural divergences preclude any assumption of functional interchangeability; a generic IMiD cannot serve as a substitute for this compound in chemical biology experiments or medicinal chemistry campaigns that require this specific scaffold architecture. Furthermore, the compound's inclusion as a reference example in patent US10202379, which describes cap-dependent endonuclease inhibitors, suggests it was synthesized within an antiviral rather than an immunomodulatory program [3].

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide Versus Closest Analogs


Lipophilicity-Driven Membrane Permeability Differentiation vs. Classical IMiDs

The target compound exhibits a computed partition coefficient (XLogP3) of 4.1, which is substantially higher than that of the three clinically approved IMiDs: thalidomide (XLogP3 = 0.3), lenalidomide (XLogP3 = -0.7), and pomalidomide (XLogP3 = -0.1) [1][2]. This difference of 3.8–4.8 log units corresponds to a theoretical ~6,300- to ~63,000-fold increase in octanol-water partitioning, implying significantly greater passive membrane permeability. For projects requiring central nervous system (CNS) penetration or targeting of intracellular compartments with high membrane barriers, this property may be advantageous, though the absence of experimental logD or PAMPA data precludes definitive conclusions [3].

Drug Discovery Medicinal Chemistry ADME Profiling

Hydrogen Bond Donor Count Differentiation vs. Cereblon-Targeting PROTAC Building Blocks

The target compound possesses exactly 2 hydrogen bond donors (both amide N–H groups), distinguishing it from the widely used cereblon-recruiting building blocks derived from pomalidomide, which typically contain 3 hydrogen bond donors (glutarimide N–H plus amine/amide linker attachments) [1][2]. This reduced HBD count, combined with a topological polar surface area (TPSA) of 75.3 Ų, places the compound in a more favorable region of the CNS multiparameter optimization (MPO) desirability space (HBD ≤ 2, TPSA < 90 Ų) compared to classical IMiD-based recruiters (thalidomide TPSA = 83.6 Ų, HBD = 1; lenalidomide TPSA = 92.5 Ų, HBD = 2) [1][3]. The cyclopentane ring further reduces the number of rotatable bonds (3) versus lenalidomide (4), potentially enhancing conformational rigidity.

PROTAC Design E3 Ligase Recruitment Chemical Biology

Scaffold Architecture Differentiation: Phthalimide 4-Substitution vs. Classical Glutarimide-Based Cereblon Ligands

All clinically approved cereblon modulators (thalidomide, lenalidomide, pomalidomide) and the majority of CRBN-recruiting PROTAC building blocks employ a 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline core, where the glutarimide ring (2,6-dioxopiperidine) is essential for high-affinity cereblon binding [1]. The target compound instead substitutes this glutarimide ring with a cyclopentanecarboxamide moiety attached at the 4-position of the phthalimide ring via an amide linkage. This structural rearrangement creates a distinct hydrogen-bonding topology: the phthalimide N–H (pKa ~8–9) and the carboxamide N–H are both available for target engagement, but the geometry of presentation differs substantially from the glutarimide pharmacophore [2]. While no cereblon binding data exist for the target compound, the scaffold is conceptually analogous to the non-glutarimide cereblon ligands explored in patent literature (e.g., WO2019/099868, WO2020/210630) where isoindoline-1,3-dione derivatives were shown to retain cereblon engagement albeit with altered neosubstrate degradation profiles [3].

Cereblon Modulation Targeted Protein Degradation Scaffold Hopping

Molecular Weight Optimization Relative to Bifunctional PROTAC Degraders

At 368.8 g/mol, the target compound is comparably sized to lenalidomide (259.3 g/mol) and pomalidomide (273.2 g/mol), but significantly smaller than the commonly employed functionalized cereblon ligands used in PROTAC synthesis, such as pomalidomide-PEG4-alkyne (MW ~685 g/mol) or pomalidomide-amino-PEG4-NH2 (MW ~610 g/mol) [1]. This mass advantage (ΔMW = -216 to -316 g/mol vs. PEGylated cereblon recruiters) translates to a lower starting molecular weight for linker conjugation, thereby providing more flexibility to remain within the Rule of 5 (MW < 500 Da) after linker and target-ligand attachment. Additionally, the target compound retains a reactive secondary amide N–H at the phthalimide 4-position that can serve as a synthetic handle for further derivatization [1].

PROTAC Optimization Ligand Efficiency Rule of Five Compliance

Patent Contextual Evidence: Association with Cap-Dependent Endonuclease Inhibitor Program

The compound is listed as a reference example within US Patent US10202379B2, assigned to Shionogi & Co., which describes substituted polycyclic carbamoyl pyridone derivatives as prodrugs with cap-dependent endonuclease (CEN) inhibitory activity for the treatment of influenza [1]. This context is significant because CEN inhibitors such as baloxavir marboxil (Xofluza®) represent a clinically validated antiviral mechanism. While no specific CEN inhibition data are disclosed for the target compound within the publicly available patent text, its inclusion in this patent family distinguishes it from compounds originating from cereblon-focused programs [2]. This suggests the compound was synthesized and catalogued as part of an antiviral medicinal chemistry effort, not an immunomodulatory one, which is a meaningful differentiator for procurement in antiviral screening campaigns [1].

Antiviral Drug Discovery Influenza Cap-Dependent Endonuclease

Validated Application Scenarios for 1-(4-Chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide Based on Available Evidence


Antiviral Screening Cascades Targeting Influenza Cap-Dependent Endonuclease

Based on the compound's provenance as a reference example in US10202379B2—a patent explicitly directed at cap-dependent endonuclease (CEN) inhibitors for influenza treatment [1]—the most evidence-supported application is inclusion in antiviral phenotypic or target-based screening cascades against influenza virus. Researchers seeking novel CEN inhibitor chemotypes distinct from the baloxavir scaffold may use this compound as a starting point for structure-activity relationship (SAR) exploration. The compound is procurement-relevant for laboratories conducting CEN biochemical assays (e.g., PA subunit endonuclease activity assays) or influenza viral replication assays in cell culture.

Non-Glutarimide Cereblon Ligand Screening for Differential Neosubstrate Degradation Profiles

The structural divergence from glutarimide-based IMiDs—specifically the replacement of the 2,6-dioxopiperidine ring with a cyclopentanecarboxamide attached at the phthalimide 4-position [1]—makes this compound a candidate for cereblon binding screens seeking ligands that induce distinct neosubstrate degradation profiles. Unlike thalidomide, which promotes degradation of IKZF1/IKZF3 (Ikaros/Aiolos) [2], structurally divergent cereblon ligands can redirect E3 ligase activity toward different protein substrates. Procurement is justified when screening for cereblon-dependent degradation of non-canonical targets or when pursuing patents covering novel cereblon-modulating chemical space.

PROTAC Linker Optimization with Reduced Molecular Weight Baseline

With a molecular weight of 368.8 g/mol—substantially lower than PEG-functionalized cereblon-recruiting building blocks (610–685 g/mol) [1]—this compound provides a more mass-efficient E3 ligase recruitment handle for PROTAC design. The free secondary amide N–H at the phthalimide 4-position offers a synthetic conjugation point. This scenario is procurement-relevant for medicinal chemistry teams optimizing PROTAC physicochemical properties, particularly when the final bifunctional degrader must remain under MW 500 Da for oral bioavailability considerations [2].

CNS-Penetrant Chemical Probe Development Leveraging Favorable Physicochemical Profile

The compound's computed properties—XLogP3 = 4.1, TPSA = 75.3 Ų, HBD = 2, and rotatable bonds = 3 [1]—collectively satisfy multiple CNS MPO desirability criteria (HBD ≤ 2, TPSA < 90 Ų) [2]. For neuroscience drug discovery programs requiring tool compounds with predicted blood-brain barrier permeability, this scaffold offers a physicochemical starting point superior to classical IMiDs (thalidomide TPSA = 83.6 Ų; pomalidomide HBD = 3). Procurement is warranted when screening for brain-penetrant small molecules targeting CNS E3 ligases or when validating in vivo CNS target engagement hypotheses.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.